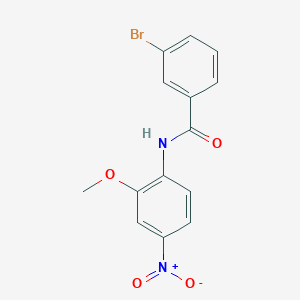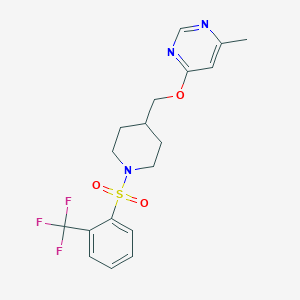
4-Methyl-6-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C18H20F3N3O3S and its molecular weight is 415.43. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-neuroinflammatory Applications
This compound has shown potential in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Novel triazole-pyrimidine hybrids, which include structures similar to this compound, have been evaluated for their neuroprotective and anti-neuroinflammatory properties . These compounds can inhibit the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells, suggesting a role in reducing neuroinflammation .
Antitumor Activity
Trifluoromethyl-containing polysubstituted pyrimidine derivatives, which are structurally related to this compound, have been synthesized and assessed for their antiproliferative activity against various human tumor cell lines . These studies indicate that such compounds can be effective in inhibiting the growth of cancer cells, making them potential candidates for anticancer drugs .
Pharmacological Significance of Trifluoromethyl Group
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to modulate the properties of bioactive molecules. Compounds containing this group, including pyrimidine derivatives, have been extensively reviewed for their syntheses and uses in treating various diseases and disorders . This highlights the importance of the trifluoromethyl group in enhancing the pharmacological activity of drugs.
Molecular Docking Studies
Molecular docking studies have shown that compounds similar to 4-Methyl-6-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine can interact favorably with proteins involved in disease pathways. This suggests their potential as lead compounds in drug discovery, where they can be optimized for better efficacy and selectivity .
Biochemical Research
In biochemical research, the stability and reactivity of compounds like phenylboronic pinacol esters, which share functional groups with the compound , are of interest. These studies can inform the design of new drugs and drug delivery devices, particularly as carriers for therapies like neutron capture therapy .
Neuroscience Applications
Compounds with sulfonamide groups, which are present in the structure of the compound, have been studied for their effects on human health. These studies contribute to our understanding of how chemicals interact with biological systems and can influence the development of treatments for neurological conditions .
Wirkmechanismus
Target of Action
Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action involves the compound interacting with its targets, resulting in changes at the molecular level. The trifluoromethyl group (-CF3) attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction enhances the compound’s potency toward its target.
Biochemical Pathways
For instance, the inhibition of reverse transcriptase can disrupt the replication of certain viruses, affecting the viral life cycle .
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) and the piperidine ring could influence these properties, potentially enhancing the compound’s bioavailability .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Eigenschaften
IUPAC Name |
4-methyl-6-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-13-10-17(23-12-22-13)27-11-14-6-8-24(9-7-14)28(25,26)16-5-3-2-4-15(16)18(19,20)21/h2-5,10,12,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLZAUKGDJBVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

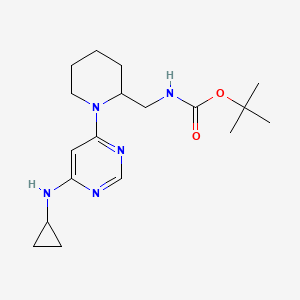
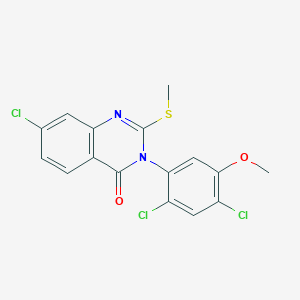
![7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2899694.png)
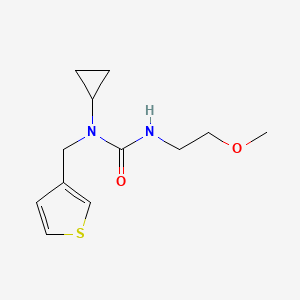
![Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B2899697.png)
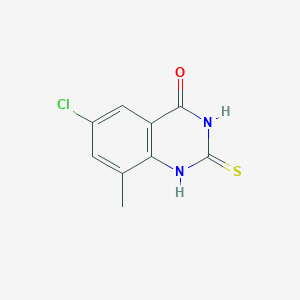
![2-[(3,4-Difluorophenyl)methoxy]pyrazine](/img/structure/B2899700.png)
![2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2899702.png)
![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)
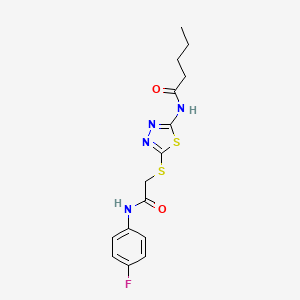
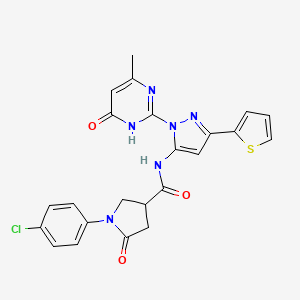
![3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2899707.png)
